molecular formula C9H10ClN3O2 B2458287 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide CAS No. 866134-48-7

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

Cat. No.: B2458287
CAS No.: 866134-48-7
M. Wt: 227.65
InChI Key: YKOXYTVXRJJPIO-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide (CAS 866134-48-7) is a versatile benzoxazine derivative of significant interest in advanced chemical and pharmacological research. This compound, with the molecular formula C 9 H 10 ClN 3 O 2 and a molecular weight of 227.65 g/mol, serves as a privileged scaffold in heterocyclic chemistry . The benzoxazine core is known for its presence in various biologically active molecules and its utility in polymer science . In medicinal chemistry, the 1,4-benzoxazine structure is a recognized pharmacophore, with derivatives demonstrating a broad spectrum of biological activities such as anticancer, antibacterial, antifungal, and anti-inflammatory properties . The reactive carbohydrazide moiety (-C(O)NHNH 2 ) in this particular molecule provides a handle for further synthetic elaboration, enabling researchers to synthesize a diverse array of heterocyclic compounds, including hydrazones and various fused nitrogen-oxygen systems, for structure-activity relationship (SAR) studies and drug discovery campaigns . Beyond pharmaceutical applications, this compound is a valuable precursor in materials science. Benzoxazines are key monomers for producing polybenzoxazines—a novel class of high-performance phenolic resins. These polymers exhibit exceptional properties, including high thermal stability, char yield, flame retardance, low water absorption, and low dielectric constants, making them suitable for applications in electronics, fiber-reinforced plastics (FRP), and adhesives . The unique ring-opening polymerization of benzoxazines occurs with near-zero shrinkage, granting outstanding dimensional stability to the final cured material . Applications: • Building block for the synthesis of complex N,O-heterocycles with potential bioactivity . • Key intermediate in the development of novel polybenzoxazine resins for high-performance composites . • Versatile precursor for chemical derivatization via its hydrazide functional group. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-5-1-2-7-6(3-5)12-4-8(15-7)9(14)13-11/h1-3,8,12H,4,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOXYTVXRJJPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(N1)C=C(C=C2)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide typically involves the reaction of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained in solid form and may undergo further purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the benzoxazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzoxazine derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives. A notable investigation synthesized a series of benzoxazine compounds, demonstrating promising anti-proliferative effects against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. The lead compound exhibited an IC50 value ranging from 7.84 to 16.2 µM, indicating its effectiveness in inhibiting cancer cell growth .

Mechanism of Action:
The mechanism involves the downregulation of hypoxia-induced genes in tumor cells while maintaining low toxicity to normoxic cells. This selectivity is crucial for minimizing side effects associated with traditional chemotherapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine exhibit moderate to potent activity against a range of bacterial species and fungi, including Candida albicans. The synthesized compounds were characterized using techniques such as FT-IR and NMR spectroscopy .

Antimicrobial Activity Table:

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliPotent
Candida albicansModerate

Agricultural Applications

Beyond medicinal uses, 6-chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives have been studied for their pesticidal properties. These compounds have shown antifeedant and antifungal activities that can be beneficial in agricultural settings. The development of synthetic strategies for these compounds often employs environmentally friendly methods, such as microwave-assisted synthesis and metal-free processes .

Structural Optimization and Future Directions

The ongoing research into structural optimization of benzoxazine derivatives aims to enhance their efficacy and reduce potential side effects. The incorporation of various substituents at different positions on the benzoxazine ring has been explored to improve biological activity across different applications .

Case Study 1: Anticancer Evaluation

A study conducted on a series of benzoxazine derivatives demonstrated their ability to induce apoptosis in breast cancer cells through a mechanism involving retinoic acid receptor activation. This finding underscores the potential for further development of these compounds as targeted cancer therapies .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, several derivatives were screened against both gram-positive and gram-negative bacteria. The results indicated that modifications to the hydrazide structure significantly influenced antimicrobial potency .

Mechanism of Action

The mechanism of action of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3,4-dihydro-2H-1,4-benzoxazine
  • 6-chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride

Uniqueness

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is unique due to the presence of the carbohydrazide functional group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making the compound a valuable candidate for drug development and other applications.

Biological Activity

6-Chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is C8H8ClN3OC_8H_8ClN_3O with a molecular weight of approximately 185.62 g/mol. The compound features a benzoxazine ring structure that is crucial for its biological properties.

PropertyValue
Molecular FormulaC₈H₈ClN₃O
Molecular Weight185.62 g/mol
CAS Number70558-11-1
Hazard ClassificationIrritant

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 6-chloro-3,4-dihydro-2H-1,4-benzoxazine have shown effectiveness against various bacterial strains. A study by Huang et al. (2005) demonstrated that derivatives of benzoxazines possess herbicidal and antifungal activities, suggesting potential applications in agriculture and medicine .

Antioxidant Properties

The antioxidant activity of benzoxazine derivatives has been documented in several studies. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Benzoxazines have been evaluated for their anti-inflammatory properties. Compounds within this class can inhibit pro-inflammatory cytokines and enzymes, which may lead to therapeutic applications in treating inflammatory diseases.

The biological activity of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Many benzoxazine derivatives inhibit key enzymes involved in disease processes.
  • Receptor Modulation : These compounds may interact with various receptors in the body, altering signaling pathways.
  • Cellular Uptake : The structural properties facilitate cellular uptake, enhancing their bioavailability and efficacy.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various benzoxazine derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives demonstrated significant inhibition zones compared to standard antibiotics .

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of benzoxazines in a murine model of arthritis. The results showed a marked reduction in inflammation markers and joint swelling upon treatment with these compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted 2-aminophenol derivatives with chloroacetyl hydrazide. Key intermediates include 6-chloro-2H-1,4-benzoxazin-3(4H)-one, which undergoes nucleophilic acyl substitution with hydrazine . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side products like over-chlorinated derivatives .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

  • Methodological Answer : Use a combination of:

  • HPLC-MS to assess purity and detect trace impurities.
  • Single-crystal X-ray diffraction (SC-XRD) for absolute stereochemical confirmation, as demonstrated for analogous benzoxazine derivatives .
  • FT-IR and 1^1H/13^{13}C NMR to verify functional groups (e.g., carbohydrazide NH peaks at δ 9.2–10.5 ppm) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Prioritize in vitro enzyme inhibition assays (e.g., acetylcholinesterase or urease inhibition) due to the hydrazide moiety’s metal-chelating properties. Use molecular docking to predict binding interactions with target proteins, referencing structural data from SC-XRD studies .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic proton exchange or solvent effects. Employ:

  • Variable-temperature NMR to stabilize exchange-broadened signals.
  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model optimized geometries and compare with experimental data .

Q. What strategies optimize regioselectivity during functionalization of the benzoxazine ring?

  • Methodological Answer : Use directed ortho-metalation (DoM) with lithium amides to selectively introduce substituents at the 6-chloro position. Monitor reaction progress via LC-MS to prevent over-functionalization .

Q. How does the compound’s conformation impact its reactivity or bioactivity?

  • Methodological Answer : The six-membered benzoxazine ring adopts a screw-boat conformation , as confirmed by SC-XRD. This geometry influences hydrogen-bonding networks (e.g., N–H⋯O interactions), which can stabilize enzyme-inhibitor complexes .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with binding free energy calculations (MM/PBSA). Cross-validate results with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer : Standardize assays using positive controls (e.g., known inhibitors) and validate purity via HPLC-ELSD . Cross-reference with structural analogs (e.g., 6,8-dichloro derivatives) to isolate structure-activity relationships .

Q. What experimental controls ensure reproducibility in synthetic protocols?

  • Methodological Answer : Include inert atmosphere reactions (N2_2/Ar) to prevent oxidation of the hydrazide group. Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantitative analysis .

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